molecular formula C22H21N5O2 B1674416 Galunisertib monohydrate CAS No. 924898-09-9

Galunisertib monohydrate

Número de catálogo: B1674416
Número CAS: 924898-09-9
Peso molecular: 387.4 g/mol
Clave InChI: UZOSBNQFZUJWFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of galunisertib monohydrate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dihydropyrrolopyrazole core, followed by functional group modifications to introduce the necessary substituents for activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Galunisertib monohydrate primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and bases like potassium carbonate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving this compound are its derivatives, which are studied for their potential therapeutic applications. These derivatives often exhibit variations in their biological activity, providing insights into the structure-activity relationship of the compound .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Galunisertib monohydrate exerts its effects by selectively inhibiting the transforming growth factor-beta receptor type I kinase. This inhibition prevents the phosphorylation of SMAD2 and SMAD3 proteins, which are critical mediators of the transforming growth factor-beta signaling pathway. By blocking this pathway, this compound disrupts the downstream signaling events that promote tumor growth, metastasis, and immune evasion .

Actividad Biológica

Galunisertib monohydrate, also known as LY2157299, is a small-molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) receptor type I (TGFβRI). This compound has garnered attention for its potential therapeutic applications in various cancers due to its ability to modulate TGF-β signaling pathways, which are often dysregulated in tumorigenesis. This article explores the biological activity of galunisertib, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

Galunisertib selectively inhibits TGFβRI, leading to the suppression of downstream signaling pathways associated with tumor growth and metastasis. The primary mechanism involves the inhibition of SMAD phosphorylation, a critical step in TGF-β signaling.

Key Inhibitory Activities:

  • Inhibition of TGFβ-induced SMAD phosphorylation : Galunisertib effectively reduces TGFβ-mediated SMAD2/3 phosphorylation in various cancer cell lines both in vitro and in vivo .
  • Reversal of epithelial-mesenchymal transition (EMT) : The compound prevents TGFβ-induced EMT and cell migration, which are pivotal processes in cancer metastasis .
  • Immune modulation : Galunisertib has been shown to reverse TGFβ-mediated immune suppression, enhancing anti-tumor immunity .

Pharmacokinetics and Dosage

Galunisertib is administered orally and has demonstrated favorable pharmacokinetic properties. Studies indicate that it achieves significant plasma concentrations capable of effective target modulation within a short time frame post-administration.

Pharmacokinetic Data:

  • Cmax : Achieved up to 6 µM within 30 minutes post-dose.
  • Half-life : Approximately 30 minutes, allowing for effective dosing schedules .

Case Studies and Trials

Galunisertib has been evaluated in several clinical settings, demonstrating varying degrees of efficacy across different cancer types.

  • Hepatocellular Carcinoma (HCC) :
    • A Phase 2 trial combined galunisertib with sorafenib for advanced HCC treatment. The results showed a median overall survival (OS) of 18.8 months for patients receiving the combination therapy compared to 12.0 months for those not responding to TGF-β1 .
  • Pancreatic Cancer :
    • In a study involving patients with unresectable pancreatic cancer, the combination of galunisertib and gemcitabine improved OS (8.9 months vs. 7.1 months with gemcitabine alone) with minimal added toxicity .
  • Case Series :
    • A case series involving 11 patients indicated that galunisertib could induce partial responses in some cases while managing adverse events such as diarrhea and pulmonary embolism effectively through supportive care measures .

Adverse Events

While galunisertib has shown promise, it is associated with several adverse events that require monitoring:

  • Gastrointestinal Issues : Diarrhea was commonly reported, with grades varying from mild to severe.
  • Thromboembolic Events : Cases of pulmonary embolism were noted but managed successfully with anticoagulation therapy .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity and clinical efficacy of galunisertib:

Biological ActivityMechanismIC50 ValuesClinical Findings
Inhibition of SMAD phosphorylationTGFβRI inhibition77.7 nM (ALK4), 172 nM (ALK5)Median OS 18.8 months in HCC
Prevention of EMTInhibition of cell migrationVaries by assayImproved survival in pancreatic cancer
Immune modulationReversal of immune suppressionN/APartial responses in glioblastoma cases

Propiedades

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O.H2O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17;/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOSBNQFZUJWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239014
Record name Galunisertib (hydrate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924898-09-9
Record name Galunisertib (hydrate) [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924898099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galunisertib (hydrate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALUNISERTIB MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338K210Q5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galunisertib monohydrate
Reactant of Route 2
Reactant of Route 2
Galunisertib monohydrate
Reactant of Route 3
Galunisertib monohydrate
Reactant of Route 4
Galunisertib monohydrate
Reactant of Route 5
Galunisertib monohydrate
Reactant of Route 6
Galunisertib monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.